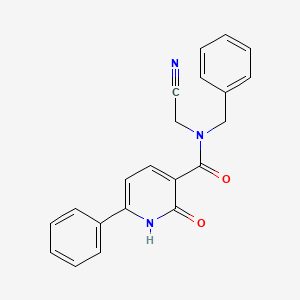

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. It contains several functional groups, including a benzyl group, a cyanomethyl group, a carboxamide group, and a dihydropyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a dihydropyridine ring, a benzyl group, a cyanomethyl group, and a carboxamide group . These groups would likely contribute to the overall geometry and electronic structure of the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the cyanomethyl group could undergo reactions typical of nitriles, such as hydrolysis or reduction . The dihydropyridine ring could potentially participate in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could increase its solubility in polar solvents .Scientific Research Applications

Cancer Treatment

This compound has been used in the development of pH-responsive micelles loaded with a curcumin analog for the treatment of colon cancer . The micelles were less than 100 nm in size and showed high selective cytotoxicity towards human colon cancer cells . This indicates the potential of this compound in cancer chemotherapy .

Organic Synthesis

“N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide” is a versatile chemical compound used in organic synthesis. It offers unique properties that enable its applications in various fields.

Medicinal Chemistry

This compound is also used in medicinal chemistry. Its unique properties make it a valuable compound in the development of new drugs.

Material Science

In the field of material science, this compound is used due to its unique properties. It can be used in the development of new materials with improved properties.

Multi-component Coupling Reactions

A cooperative catalytic system comprised of CuCl and Cu(OTf)2 has been used to effectively catalyse the three-, five- and seven-component coupling reactions of aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN), and selectively produce in good yields the corresponding cyanomethylamines .

Mechanism of Action

properties

IUPAC Name |

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c22-13-14-24(15-16-7-3-1-4-8-16)21(26)18-11-12-19(23-20(18)25)17-9-5-2-6-10-17/h1-12H,14-15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYNDOBDPUVKNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=C(NC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2700480.png)

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide](/img/structure/B2700483.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B2700485.png)

![1-(2,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2700489.png)

![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2700490.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2700495.png)

![4-(6-((5-methylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2700498.png)

![2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B2700500.png)